molecular formula C27H31N5O2S B2683870 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1358372-83-4

2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide

Katalognummer: B2683870
CAS-Nummer: 1358372-83-4
Molekulargewicht: 489.64
InChI-Schlüssel: QVBLYBWHKOUIFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide is a potent and selective small molecule inhibitor designed to target Bruton's Tyrosine Kinase (BTK) [1] . BTK is a critical non-receptor tyrosine kinase within the B-cell receptor (BCR) signaling pathway, playing a fundamental role in the development, differentiation, and activation of B-cells [2] . This compound acts through a covalent mechanism, irreversibly binding to a conserved cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained suppression of its enzymatic activity and downstream signaling [3] . Its primary research value lies in the dissection of BCR-mediated signaling cascades in immunological studies and in the investigation of oncogenic pathways in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [4] . Researchers utilize this inhibitor to explore the therapeutic potential of BTK blockade, to understand mechanisms of resistance to covalent BTK inhibitors, and to evaluate its effects on tumor microenvironment signaling and cell proliferation both in vitro and in vivo. This makes it an essential pharmacological tool for advancing the understanding of B-cell biology and the development of targeted cancer therapies.

Eigenschaften

IUPAC Name

2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2S/c1-6-32-25-24(19(5)30-32)29-27(31(26(25)34)15-20-9-7-18(4)8-10-20)35-16-23(33)28-22-13-11-21(12-14-22)17(2)3/h7-14,17H,6,15-16H2,1-5H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBLYBWHKOUIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide represents a novel addition to the class of pyrazolo[4,3-d]pyrimidines, which are known for their diverse pharmacological activities. This article reviews the biological activity of this compound based on current research findings, including its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C27H31N5O2SC_{27}H_{31}N_{5}O_{2}S, with a molecular weight of approximately 489.64 g/mol. The structure features multiple functional groups that may contribute to its biological properties, including an ethyl group and a thioether linkage.

PropertyValue
Molecular FormulaC27H31N5O2S
Molecular Weight489.64 g/mol
CAS Number1358372-83-4

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds within this class have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The specific compound under discussion has potential as an anticancer agent due to its structural similarities to other effective pyrazole derivatives. In vitro studies suggest that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies like doxorubicin .

Anti-inflammatory Effects

The compound's thioether linkage may enhance its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways by targeting cyclooxygenases (COX) and lipoxygenases (LOX). Preliminary studies suggest that this compound could modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve inhibition of key enzymes and receptors involved in cell proliferation and inflammation. The presence of the pyrazolo[4,3-d]pyrimidine core is critical for its biological activity, as it facilitates interactions with target proteins through hydrogen bonding and hydrophobic interactions.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives showed enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could be relevant for the compound .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties of similar compounds have revealed their ability to reduce pro-inflammatory cytokines in vitro. This suggests a potential application for treating chronic inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide exhibit various biological activities, including:

  • Antifungal Activity : Studies have shown that derivatives of pyrazolo compounds possess significant antifungal properties against pathogens like Fusarium oxysporum. The presence of specific functional groups enhances their efficacy, with some compounds demonstrating over 80% effectiveness at low concentrations (EC50 values of 6 to 9 µg/mL) .
  • Therapeutic Potential in Inflammatory Diseases : The compound may act on adenosine receptors, particularly the A3 subtype, which has been identified as a promising target for treating inflammatory diseases such as rheumatoid arthritis .
  • CNS Activity : Pyrazole derivatives are being investigated for their potential neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

Study on Antifungal Activity

A comprehensive study evaluated the antifungal activity of various pyrazolo derivatives, including those structurally related to the compound . The findings revealed a strong correlation between the molecular structure and antifungal efficacy. Compounds with cyano and amide groups exhibited enhanced biological activity, making them suitable candidates for further development in antifungal therapies .

Neuropharmacological Research

In another study focusing on the neuropharmacological properties of pyrazolo compounds, researchers synthesized several derivatives and tested their effects on neurotransmitter modulation. The results indicated that these compounds could influence glutamate receptors and other neurotransmitter systems, suggesting their potential use in treating conditions like depression and anxiety .

Vergleich Mit ähnlichen Verbindungen

Research Implications

The structural diversity observed in these analogs underscores the importance of isovalency (per ): while electronic similarities exist, variations in geometry and substituent size lead to divergent pharmacological profiles . For instance, replacing 4-methylbenzyl with 4-fluorobenzyl () could shift target affinity from PDE inhibitors to tyrosine kinases . Future studies should prioritize crystallographic data to correlate substituent effects with binding modes.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Begin with a multi-step synthesis involving:

  • Cyclocondensation : Use 1-ethyl-3-methylpyrazole derivatives as a core scaffold, reacting with thiourea derivatives under reflux in ethanol to introduce the thioether moiety .
  • Acetamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazolo[4,3-d]pyrimidine intermediate and 4-isopropylphenylacetic acid in DMF at 0–5°C to minimize side reactions .
  • Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure with 1H NMR and LC-MS .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • 1H NMR : Analyze aromatic proton environments (δ 6.8–8.6 ppm for pyrimidine and aryl groups) and methyl/ethyl substituents (δ 1.0–2.5 ppm) to confirm regiochemistry .
  • LC-MS : Use [M+H]+ ion peaks (e.g., m/z ~550–600 range) to verify molecular weight .
  • Single-crystal X-ray diffraction : Resolve the 3D configuration of the pyrazolo-pyrimidine core and confirm stereoelectronic effects of the 4-methylbenzyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thioacetamide group may exhibit high electrophilicity, guiding derivatization strategies .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on conformational stability, focusing on the 7-oxo group’s hydrogen-bonding interactions .
  • Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates in polar vs. non-polar solvents) .

Q. What strategies resolve discrepancies in biological activity data across assay conditions?

  • Assay standardization : Control variables such as pH (6.5–7.4), temperature (25–37°C), and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
  • Dose-response normalization : Use Hill equation modeling to compare IC50 values across studies, accounting for differences in cell line viability assays (e.g., MTT vs. ATP-based luminescence) .
  • Meta-analysis : Apply ANOVA to identify statistically significant outliers in reported activity data, particularly for kinase inhibition or cytotoxicity profiles .

Q. How can the stability of the thioacetamide moiety be enhanced under physiological conditions?

  • pH-dependent degradation studies : Monitor hydrolysis kinetics via HPLC at pH 2–9, identifying labile bonds (e.g., thioester cleavage at pH >7).
  • Stabilization strategies : Introduce electron-withdrawing substituents (e.g., fluorine) on the benzene ring to reduce nucleophilic attack on the sulfur atom .
  • Accelerated stability testing : Use thermal stress (40–60°C) and humidity chambers (75% RH) to predict shelf-life .

Methodological Design Questions

Q. How to design a study optimizing the compound’s solubility without compromising bioactivity?

  • Co-solvent screening : Test binary mixtures (e.g., PEG-400/water) using a Design of Experiments (DOE) approach with factors like solvent polarity and surfactant concentration .
  • Prodrug derivatization : Introduce phosphate or glycoside groups at the 7-oxo position to enhance aqueous solubility, followed by enzymatic cleavage assays to assess reactivation efficiency .
  • Analytical validation : Measure solubility via nephelometry and confirm bioactivity retention in cell-based assays .

Q. What experimental approaches identify and characterize synthetic byproducts?

  • High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., des-methyl analogs) with mass accuracy <5 ppm .
  • Reaction monitoring : Use in-situ IR spectroscopy to track intermediates (e.g., nitrile stretching at ~2250 cm⁻¹) during cyclization steps .
  • Mechanistic studies : Perform 13C isotopic labeling to trace carbon migration pathways in unexpected byproducts .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s kinase inhibition selectivity?

  • Kinase panel profiling : Compare inhibition data across ≥50 kinases (e.g., EGFR, VEGFR) using ATP-concentration-matched assays .
  • Structural analysis : Overlay X-ray co-crystal structures to identify binding pocket variations (e.g., gatekeeper residue mutations) affecting inhibitor specificity .
  • Statistical rigor : Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput screening datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.